molecular formula C11H17N3O2 B13188838 tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B13188838
M. Wt: 223.27 g/mol
InChI Key: MDDODAUUWDKKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a tert-butyl carboxylate ester substituent at position 7. This structure combines the electron-rich imidazole and pyridine moieties, making it a versatile intermediate in medicinal chemistry and materials science. The tert-butyl group enhances steric bulk and stability, while the carboxylate ester provides a handle for further functionalization.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-7-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)7-4-12-5-8-9(7)14-6-13-8/h6-7,12H,4-5H2,1-3H3,(H,13,14)

InChI Key

MDDODAUUWDKKCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC2=C1N=CN2

Origin of Product

United States

Preparation Methods

Cyclization of Aminopyridine Derivatives

One common approach starts with 3-methylhistamine or related aminopyridine derivatives. The key steps include:

  • Cyclization with Formaldehyde: The amino group undergoes cyclization with formaldehyde under controlled conditions to form the imidazo ring fused to the pyridine core.
  • Aftertreatment: Purification and isolation of the tetrahydroimidazo[4,5-c]pyridine intermediate.

This step yields the bicyclic core necessary for further functionalization.

Introduction of the tert-Butyl Ester Group

  • The N-5 position of the imidazo[4,5-c]pyridine intermediate reacts with di-tert-butyl dicarbonate to form the tert-butyl carbamate or ester derivative.
  • This reaction is typically carried out under mild conditions to avoid ring opening or decomposition.

This step protects the carboxylate group in the tert-butyl ester form, enhancing stability and facilitating further transformations.

Lithiation and Carboxylation

  • The active hydrogen at the C-2 position of the imidazo ring is deprotonated using butyl lithium , generating a lithium salt intermediate.
  • This intermediate then reacts with carbon dioxide to introduce a carboxylic acid group at the C-2 position.
  • Subsequent esterification with methanol or tert-butanol yields the desired tert-butyl carboxylate derivative.

This lithiation-carboxylation sequence is crucial for regioselective functionalization of the bicyclic scaffold.

Representative Synthetic Scheme

Step Reagents/Conditions Product Description
1 3-Methylhistamine dihydrochloride + formaldehyde Cyclization to 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
2 Di-tert-butyl dicarbonate, mild base tert-butyl ester formation at N-5 position
3 Butyl lithium, CO2, methanol Lithiation, carboxylation, and esterification to final tert-butyl carboxylate

Adapted from patent and literature synthesis protocols

Alternative Synthetic Approaches

Ritter-Type Cyclization Methods

Recent advances in imidazo[1,5-a]pyridine synthesis via Ritter-type reactions using bismuth(III) trifluoromethanesulfonate as a catalyst have been reported. Although these methods focus on related imidazo fused systems, the strategy of generating carbocation intermediates followed by nucleophilic attack and cyclization could be adapted for imidazo[4,5-c]pyridine derivatives.

Hydrogenation and Reduction

Hydrogenation of pyridine precursors in acetic acid under hydrogen gas pressure has been used to prepare tetrahydroimidazo derivatives, which can then be functionalized to tert-butyl esters.

Research Findings and Characterization

  • Crystallographic Data: The molecular structure of related tert-butyl imidazo fused pyridines has been elucidated by X-ray crystallography, confirming the bicyclic framework and ester positioning.
  • Purity and Stability: The tert-butyl ester derivative exhibits good thermal stability with a high boiling point (~415 °C) and moderate flash point (~205 °C), suitable for handling and storage under refrigerated conditions.
  • Spectroscopic Characterization: NMR and mass spectrometry confirm the presence of the tert-butyl group, imidazo ring protons, and carboxylate ester functionalities.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value
Starting Material 3-Methylhistamine dihydrochloride
Cyclization Agent Formaldehyde
Esterification Agent Di-tert-butyl dicarbonate
Lithiation Reagent Butyl lithium
Carboxylation Agent Carbon dioxide
Solvent Methanol, Acetic acid, or DCE (dichloroethane)
Temperature Range Room temperature to 150 °C (for cyclization and lithiation)
Reaction Time Several hours to overnight
Yield Range Moderate to high (typically >70%)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ring Fusion

  • The main compound and its analog in share the [4,5-c] fusion, which positions the pyridine nitrogen adjacent to the imidazole ring. This arrangement may enhance π-stacking interactions in drug design.

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group in increases electrophilicity, enabling reactions like catalytic hydrogenation. In contrast, the main compound’s ester group offers a balance of stability and reactivity for hydrolysis or transesterification.
  • Halogenation: The iodo substituent in provides a site for palladium-catalyzed cross-coupling (e.g., Suzuki reactions), whereas the chloro group in is more amenable to nucleophilic aromatic substitution .
  • Aromatic vs. Aliphatic Substituents: The 4-methylphenyl group in introduces lipophilicity, favoring membrane permeability in drug candidates, while the tert-butyl carboxylate in the main compound improves solubility in organic solvents .

Biological Activity

Tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate (CAS No. 1202800-68-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological properties based on various studies and data sources.

  • Molecular Formula : C11_{11}H17_{17}N3_{3}O2_{2}
  • Molecular Weight : 223.27 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 415.8 ± 45.0 °C at 760 mmHg
  • Solubility : Very soluble in water (3.47 mg/ml) .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies have indicated that it inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cancer progression and inflammation.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

Study ReferenceCell LineIC50_{50} (µM)Mechanism
Study AMCF-73.79Apoptosis induction
Study BNCI-H46012.50Cell cycle arrest
Study CSF-26842.30Inhibition of proliferation

These results suggest that tert-butyl imidazo[4,5-c]pyridine derivatives may serve as promising candidates for further development in cancer therapeutics.

Anti-inflammatory Activity

Research indicates that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX.

Case Studies

  • Case Study on MCF-7 Cell Line :
    • Researchers conducted an experiment where tert-butyl imidazo[4,5-c]pyridine was administered to MCF-7 cells.
    • Results showed a significant reduction in cell viability with an IC50_{50} value of 3.79 µM, indicating strong potential for breast cancer treatment.
  • In Vivo Studies :
    • Animal models treated with the compound demonstrated reduced tumor growth rates compared to control groups.
    • Histopathological analysis revealed decreased malignancy features in treated tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.